L-3-(18F) fluoro-alpha-methyl tyrosine
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Overview
Description
Chemical Reactions Analysis
ML5ZX6A4JB undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction pathway. The major products formed from these reactions vary based on the reaction conditions and reagents used .
Scientific Research Applications
ML5ZX6A4JB has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used as a probe to study biological processes and molecular interactionsAdditionally, it may have industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ML5ZX6A4JB involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired biological or chemical effect. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
ML5ZX6A4JB can be compared with other similar compounds based on its structural and functional properties. Similar compounds may include other fluorinated organic molecules or compounds with similar molecular weights and functional groups. The uniqueness of ML5ZX6A4JB lies in its specific molecular structure and the particular applications it is suited for. Some similar compounds may include fluorinated aromatic compounds or other organic molecules with similar functional groups .
Properties
CAS No. |
188779-42-2 |
---|---|
Molecular Formula |
C10H12FNO3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-(18F)fluoranyl-4-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1/i11-1 |
InChI Key |
STUMEFJLAPRRME-RXAONAPTSA-N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)[18F])(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)F)(C(=O)O)N |
Origin of Product |
United States |
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